molecular formula C17H15F2NO2 B12834739 (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole

Cat. No.: B12834739
M. Wt: 303.30 g/mol
InChI Key: ITABQBISEQLDEA-AWEZNQCLSA-N
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Description

(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a difluoromethyl group attached to a phenoxy moiety, which imparts unique chemical properties. The compound’s structure includes a benzyl group and a dihydrooxazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of the dihydrooxazole ring and the introduction of the difluoromethyl group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological systems .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure may allow for the development of new drugs targeting specific molecular pathways .

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, depending on its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole stands out due to its unique combination of a dihydrooxazole ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H15F2NO2

Molecular Weight

303.30 g/mol

IUPAC Name

(4S)-4-benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H15F2NO2/c18-17(19,22-15-9-5-2-6-10-15)16-20-14(12-21-16)11-13-7-3-1-4-8-13/h1-10,14H,11-12H2/t14-/m0/s1

InChI Key

ITABQBISEQLDEA-AWEZNQCLSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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